molecular formula C9H15NO B13117095 (S)-Hexahydro-1H-quinolizin-4(6H)-one

(S)-Hexahydro-1H-quinolizin-4(6H)-one

Cat. No.: B13117095
M. Wt: 153.22 g/mol
InChI Key: KBBXPRPSOFVSSQ-QMMMGPOBSA-N
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Description

(S)-Hexahydro-1H-quinolizin-4(6H)-one is a bicyclic alkaloid derivative characterized by a quinolizidine core with a ketone functional group at the 4-position. Its stereospecific (S)-configuration imparts distinct physicochemical and biological properties. This compound is synthesized via Ritter-type reactions using boron trifluoride etherate (BF₃·OEt₂) as a catalyst, enabling the formation of the aza-bicyclic framework with high atom economy .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(9aS)-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

InChI

InChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2/t8-/m0/s1

InChI Key

KBBXPRPSOFVSSQ-QMMMGPOBSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)CCCC2=O

Canonical SMILES

C1CCN2C(C1)CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydro-1H-quinolizin-4(6H)-one typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine-4-one using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of (S)-Hexahydro-1H-quinolizin-4(6H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the production of the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydro-1H-quinolizin-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine-4-one derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinolizidine-4-one derivatives.

    Reduction: Fully saturated quinolizidine derivatives.

    Substitution: Various N-substituted quinolizidine derivatives.

Scientific Research Applications

(S)-Hexahydro-1H-quinolizin-4(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Hexahydro-1H-quinolizin-4(6H)-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares (S)-Hexahydro-1H-quinolizin-4(6H)-one with analogous heterocyclic compounds, focusing on structural features, synthesis, and functional properties.

Hexahydroquinolizinone Derivatives

  • Compound 7 (cis-4-(Hydroxymethyl)-3,4,7,8,9,9a-hexahydro-1H-quinolizin-6(2H)-one) Structural Differences: Incorporates a hydroxymethyl group at the 4-position instead of a ketone. Synthesis: Prepared via hydrogenation of precursor 6b using Pd/C under 70 psi H₂, yielding 44% product . Key Properties: Polar functional group enhances solubility but reduces ring strain compared to the ketone-containing analog.
  • (S)-Hexahydro-1H-quinolizin-4(6H)-one Structural Features: Ketone at C4 stabilizes the bicyclic system via conjugation, increasing electrophilicity. Synthesis: Achieved via Ritter reaction with BF₃·OEt₂ (120 mol% catalyst) at room temperature, emphasizing scalability .

Benzisothiazolone Derivatives

  • 2,3,6a,9-Tetrahydro-1H-6,9-Methanopyrrolo[2,1-i][2,1]benzisothiazol-10(6H)-one 5,5-Dioxide Structural Differences: Contains a fused pyrrolobenzisothiazole ring system with sulfone groups, differing in heteroatom composition. Crystal Structure: Forms dimeric arrangements via C-H···O interactions, with bond lengths and angles showing minimal variation (<0.005 Å, <1.2°) . Applications: Intermediate in Himandrine alkaloid synthesis, contrasting with the quinolizidinone’s broader pharmaceutical utility.

Benzoquinazolinone Derivatives

  • Benzoquinazolinone 12 Structural Differences: Features a benzo[h]quinazolin-4(3H)-one core with pyridinylmethyl and hydroxycyclohexyl substituents. Bioactivity: Exhibits higher functional potency than BQCA (a muscarinic receptor modulator), attributed to enhanced binding affinity from hydrophobic substituents . Synthesis: Derived from BQCA via structural optimization, highlighting divergent synthetic pathways compared to quinolizidinones.

4-Hydroxyquinolin-2(1H)-ones

  • 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (Compound 11) Structural Differences: Planar quinolinone system with a pyrimidine carbonyl group, lacking the bicyclic quinolizidine framework. Synthesis: Produced via condensation of carboxaldehyde and guanidine hydrochloride under basic conditions .

Research Findings and Implications

  • Synthetic Efficiency: (S)-Hexahydro-1H-quinolizin-4(6H)-one’s synthesis via Ritter reaction is atom-economical but requires high catalyst loading, whereas hydrogenation methods (e.g., Compound 7) offer milder conditions .
  • Bioactivity Potential: Benzoquinazolinone 12’s enhanced potency suggests that substituent engineering in quinolizidinones could improve pharmacological profiles .
  • Structural Rigidity: The quinolizidine core’s bicyclic system provides conformational restraint, advantageous for targeting protein binding pockets compared to planar quinolinones .

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